molecular formula C8H7BrN4 B13471996 5-(5-bromo-2-pyridinyl)-1H-Pyrazol-3-amine

5-(5-bromo-2-pyridinyl)-1H-Pyrazol-3-amine

Cat. No.: B13471996
M. Wt: 239.07 g/mol
InChI Key: TZWUTUIOVFMQFQ-UHFFFAOYSA-N
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Description

5-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 5-bromopyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted pyrazoles, while coupling reactions produce biaryl derivatives .

Scientific Research Applications

5-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The bromopyridine moiety can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine is unique due to the combination of the pyrazole and bromopyridine rings, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

5-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H7BrN4/c9-5-1-2-6(11-4-5)7-3-8(10)13-12-7/h1-4H,(H3,10,12,13)

InChI Key

TZWUTUIOVFMQFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=CC(=NN2)N

Origin of Product

United States

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